3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that features a combination of benzoxazole, piperidine, and imidazolidine-2,4-dione moieties
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which are part of the compound’s structure, have a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It has been suggested that the substitution of various groups on the isoxazole ring imparts different activity . This suggests that the compound may interact with its targets in a manner that depends on the specific substitutions present on the isoxazole ring.
Biochemical Pathways
It is known that isoxazole derivatives can affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been described that variants with fluorine functionalization can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
It has been suggested that isoxazole derivatives can have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, suggesting that the action of this compound may also be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and aldehydes or ketones under various conditions, including the use of catalysts such as FeCl3 or samarium triflate.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Imidazolidine-2,4-dione: The final step involves coupling the acetylated piperidine with imidazolidine-2,4-dione under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione ring.
Substitution: The piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazolone derivatives .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activities.
Biological Research: The compound can be used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and benzoxazolone share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives are structurally related and have comparable chemical properties.
Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives are similar in structure and function.
Uniqueness
3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is unique due to the combination of these three distinct moieties in a single molecule, which may result in novel biological activities and applications .
Properties
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFUEWYRKYXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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